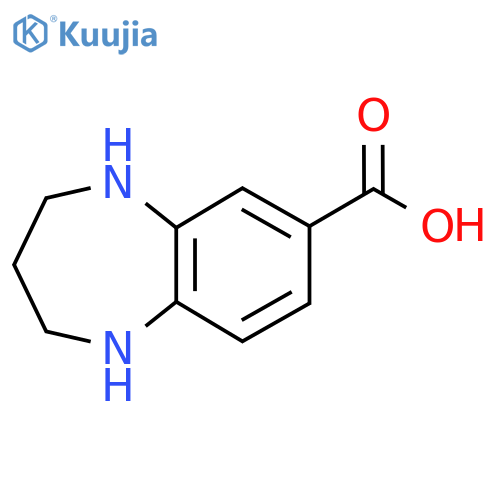Cas no 1888817-25-1 (2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid)

1888817-25-1 structure
商品名:2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1888817-25-1
- EN300-7563930
- 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
-
- インチ: 1S/C10H12N2O2/c13-10(14)7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11-12H,1,4-5H2,(H,13,14)
- InChIKey: YZHCDQQWMVAIAP-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC2=C(C=1)NCCCN2)=O
計算された属性
- せいみつぶんしりょう: 192.089877630g/mol
- どういたいしつりょう: 192.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 61.4Ų
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7563930-10.0g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 10.0g |
$6390.0 | 2025-03-22 | |
| Enamine | EN300-7563930-0.1g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.1g |
$1307.0 | 2025-03-22 | |
| Enamine | EN300-7563930-5.0g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 5.0g |
$4309.0 | 2025-03-22 | |
| Enamine | EN300-7563930-0.25g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.25g |
$1366.0 | 2025-03-22 | |
| Enamine | EN300-7563930-0.05g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.05g |
$1247.0 | 2025-03-22 | |
| Enamine | EN300-7563930-1.0g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 1.0g |
$1485.0 | 2025-03-22 | |
| Enamine | EN300-7563930-0.5g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.5g |
$1426.0 | 2025-03-22 | |
| Enamine | EN300-7563930-2.5g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 2.5g |
$2912.0 | 2025-03-22 |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1888817-25-1 (2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid) 関連製品
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬